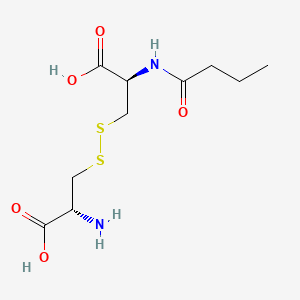
N-(1-Oxobutyl)-L-cystine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Oxobutyl)-L-cystine: is a derivative of the amino acid cystine, where the amino group is acylated with a butyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation of L-cystine: The preparation of N-(1-Oxobutyl)-L-cystine typically involves the acylation of L-cystine with butyric anhydride or butyric acid chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete acylation. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-Oxobutyl)-L-cystine can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol form using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the butyryl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride or dithiothreitol are typical reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various acylated cystine derivatives.
Scientific Research Applications
Chemistry: N-(1-Oxobutyl)-L-cystine is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of peptides and proteins with specific modifications.
Biology: In biological research, this compound is used to study the role of cystine modifications in protein function and stability. It is also used in the development of cystine-based biomaterials.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(1-Oxobutyl)-L-cystine involves its interaction with biological molecules, particularly proteins. The butyryl group can modify the cystine residues in proteins, affecting their structure and function. This modification can influence protein folding, stability, and interactions with other molecules.
Molecular Targets and Pathways: this compound targets cystine residues in proteins, leading to the formation of modified cystine residues. This can affect various cellular pathways, including those involved in redox regulation and protein-protein interactions.
Comparison with Similar Compounds
N-(1-Oxobutyl)-L-methionine: Similar in structure but with a methionine backbone instead of cystine.
N-(1-Oxobutyl)glycine: Similar acylation but with glycine as the base amino acid.
Uniqueness: N-(1-Oxobutyl)-L-cystine is unique due to the presence of two cystine residues, which allows for the formation of disulfide bonds. This property makes it particularly useful in studying protein folding and stability.
Conclusion
This compound is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
94108-05-1 |
|---|---|
Molecular Formula |
C10H18N2O5S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-(butanoylamino)-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C10H18N2O5S2/c1-2-3-8(13)12-7(10(16)17)5-19-18-4-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 |
InChI Key |
DZLKMQVMKBHIIE-BQBZGAKWSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CCCC(=O)NC(CSSCC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















